6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide
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Overview
Description
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazine ring and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide typically involves multiple steps, starting with the preparation of the benzotriazine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the benzotriazine intermediate with the hexanamide moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential in treating diseases associated with GPR139 modulation
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects primarily through the modulation of GPR139, a G protein-coupled receptor. By binding to this receptor, it can influence various signaling pathways involved in physiological and pathological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
- Methyl 3,4-dihydro-4-oxo-1H-2-thieno[3,2-c]thiopyran-6-carboxylate
- 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide
Uniqueness
Compared to similar compounds, 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide stands out due to its specific structural features, such as the trifluoromethylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c21-20(22,23)14-9-11-15(12-10-14)24-18(28)8-2-1-5-13-27-19(29)16-6-3-4-7-17(16)25-26-27/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANVHJREKAVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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